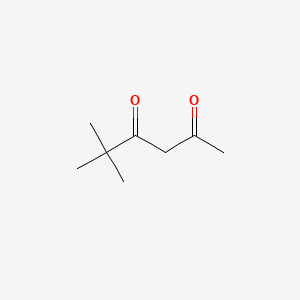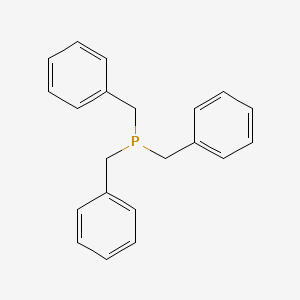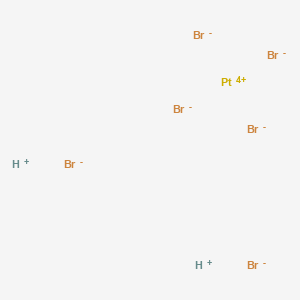
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- is a compound with the molecular formula CH12Br6NPt . It has a molecular weight of 712.62 .
Molecular Structure Analysis
The molecular structure of this compound consists of a platinum atom surrounded by six bromine atoms, with two hydrogen atoms also attached . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
This compound is stable at room temperature in closed containers under normal storage and handling conditions . It’s hygroscopic, meaning it absorbs moisture or water from the air .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A New Stacking Variant of Na2Pt(OH)6 : Research led by Thakur et al. (2018) introduced a new polymorph of sodium hexa-hydroxo platinate(IV), synthesized through the direct reaction of PtO2 with NaOH under elevated oxygen pressure. This study provides insights into the structural properties of platinate compounds, offering a basis for further exploration of their applications in various fields including catalysis and material science (Thakur, Reuter, Felser, & Jansen, 2018).
Chemical Reactivity and Complex Formation
Synthesis and Reactivity of Bis(alkoxyalkylidene)platinum(II) Complexes : Werner et al. (2006) explored the reactivity of hexachloroplatinic acid with various alcohols, leading to the formation of platina-β-diketone complexes. This study illustrates the versatile chemistry of platinate complexes and their potential as precursors for further chemical transformations, which could be relevant in catalysis and organic synthesis (Werner, Lis, Bruhn, Lindner, & Steinborn, 2006).
Material Science Applications
Surface Modification for Enhanced Cell Affinity : Shen et al. (2007) demonstrated a method for modifying the surface of poly (L-lactide-co-glycolide) with cationized gelatin to improve cell affinity. This research underscores the potential of platinate compounds in enhancing the biocompatibility of materials, which is crucial for biomedical engineering and tissue engineering applications (Shen, Hu, Yang, Bei, & Wang, 2007).
Photophysicochemical Behavior and Antimicrobial Activity : A study by Managa et al. (2014) on the platination of dihydroxosilicon octacarboxyphthalocyanine highlights the antimicrobial properties and photophysicochemical behavior of platinate-conjugated compounds. This suggests potential applications in the development of antimicrobial agents and photodynamic therapy (Managa, Idowu, Antunes, & Nyokong, 2014).
Neural Tissue Engineering
Differentiation of Human iPS Cells into Neural-like Cells : Research by Hoveizi et al. (2015) investigated the differentiation of human-induced pluripotent stem cells into neural-like cells using a poly lactic acid/gelatin scaffold. This study presents the potential of utilizing platinate compounds in scaffolds for neural tissue engineering, offering promising avenues for the treatment of neurodegenerative diseases (Hoveizi, Ebrahimi-Barough, Tavakol, & Sanamiri, 2015).
Safety And Hazards
This compound can cause severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
hydron;platinum(4+);hexabromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHEFXBCNCSCK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- | |
CAS RN |
20596-34-3 |
Source


|
| Record name | Dihydrogen hexabromoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020596343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexabromo-, hydrogen (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

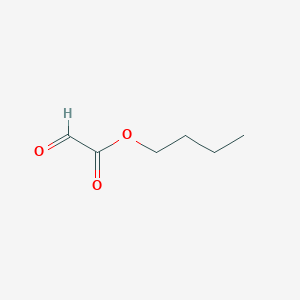
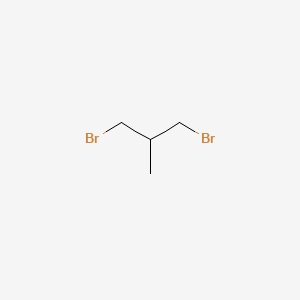
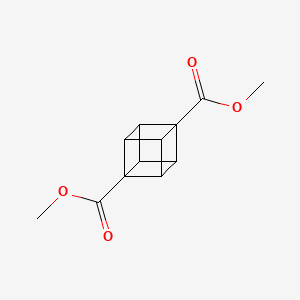


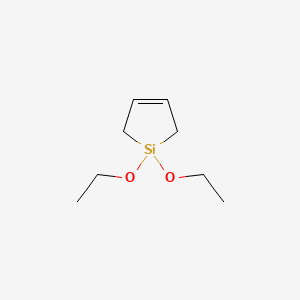
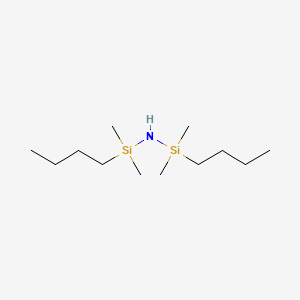
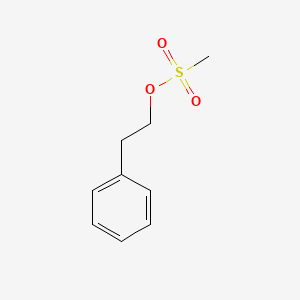
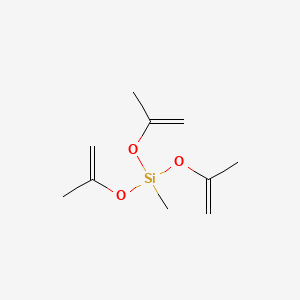
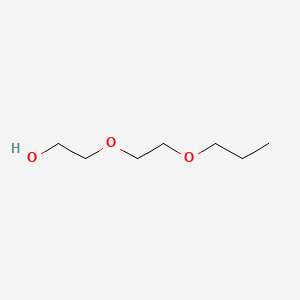
![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)
